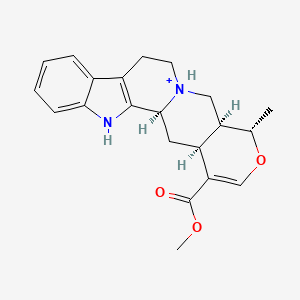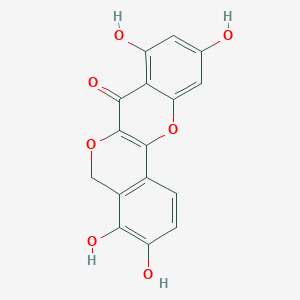
Ophioglonin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ophioglonin is a homoflavonoid that is isochromeno[4,3-b]chromen-7(5H)-one substituted by hydroxy groups at positions 3, 4, 8 and 10. Isolated from Ophioglossum petiolatum, it exhibits anti-HBV activity. It has a role as an anti-HBV agent and a plant metabolite. It is a polyphenol, a hydroxy homoflavonoid and an organic heterotetracyclic compound.
Scientific Research Applications
Anti-HBV Surface Antigen Activity
Ophioglonin, extracted from Ophioglossum petiolatum, has shown slight anti-HBV surface antigen activity at 25 microM. This highlights its potential use in research related to Hepatitis B Virus (HBV) treatment and management (Lin et al., 2005).
Anticancer Potential
Studies indicate that this compound exhibits weak inhibitory activity on cancer cell lines. Specifically, it has shown some efficacy against the KB cell line, a cancer cell line used in medical research (Zhong-jing et al., 2009). Another study found that a derivative of this compound demonstrated estrogenic activity, suggesting potential applications in breast and endometrial cancer research (Polasek et al., 2013).
Immune System Enhancement
This compound has been implicated in enhancing the immune response. A study on ophiopogon polysaccharide liposome (OPL), related to this compound, indicated its ability to promote macrophage phagocytosis and cytokine secretion, thereby enhancing both specific and non-specific immune responses (Fan et al., 2015).
Cardioprotective Effects
Research on ophiopogonin D, a compound related to this compound, suggests potential cardioprotective effects. It has been shown to alleviate cardiac hypertrophy by modulating inflammatory responses, which could be valuable in cardiovascular disease research (Wang et al., 2018).
Neuroprotection and Apoptosis Induction
This compound D' derived from Radix Ophiopogonis has been shown to induce apoptosis in androgen-independent prostate cancer cells and could be important in neuroprotection research (Lu et al., 2018). Additionally, it was found to prevent H2O2-induced injury in human umbilical vein endothelial cells, indicating its role in vascular protection (Qian et al., 2010).
Inhibition of Oncogenic Signaling Pathways
This compound has been observed to suppress various oncogenic signaling pathways, potentially leading to the suppression of proliferation and chemosensitization of cancer cells, like in lung cancer (Lee et al., 2018).
Properties
Molecular Formula |
C16H10O7 |
|---|---|
Molecular Weight |
314.25 g/mol |
IUPAC Name |
3,4,8,10-tetrahydroxy-5H-isochromeno[4,3-b]chromen-7-one |
InChI |
InChI=1S/C16H10O7/c17-6-3-10(19)12-11(4-6)23-15-7-1-2-9(18)13(20)8(7)5-22-16(15)14(12)21/h1-4,17-20H,5H2 |
InChI Key |
XUFSGVREMRKLBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2O)O)C3=C(O1)C(=O)C4=C(C=C(C=C4O3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


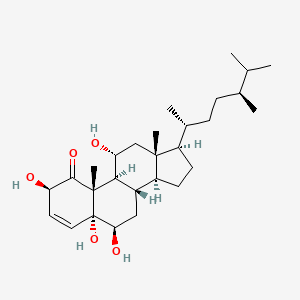
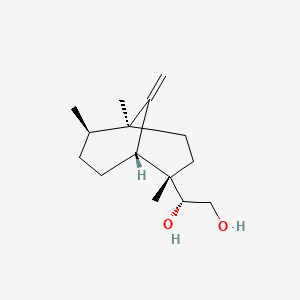
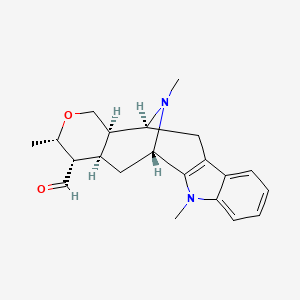
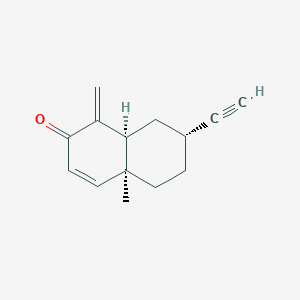
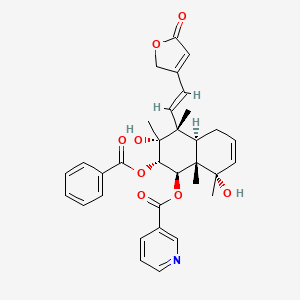

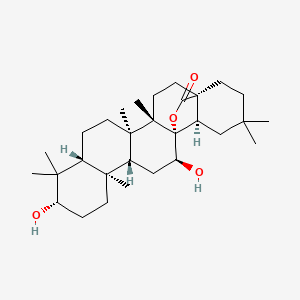
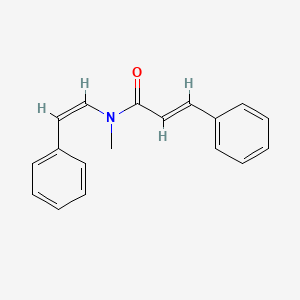
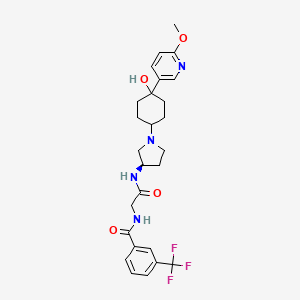
![1,3-Benzodioxol-4-ol, 5-[2-(1,3-benzodioxol-5-yl)ethyl]-7-methoxy-](/img/structure/B1249674.png)
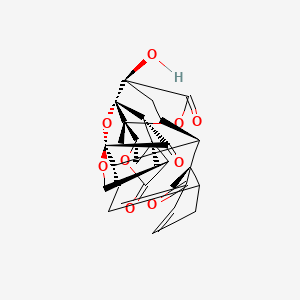
![3-ethyl-1-[6-methoxy-5-(2-methoxypyrimidin-5-yl)-1H-1,3-benzodiazol-2-yl]urea](/img/structure/B1249678.png)
![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249680.png)
